molecular formula C14H20N6O5S B3282897 (2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid CAS No. 75899-14-8

(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

Cat. No.: B3282897
CAS No.: 75899-14-8
M. Wt: 384.41 g/mol
InChI Key: ZJUKTBDSGOFHSH-WFMPWKQPSA-N
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Description

(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes an amino acid backbone, a pyrazolopyrimidine moiety, and a dihydroxyoxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the dihydroxyoxolane ring and the amino acid side chain. Key steps include:

    Formation of the pyrazolopyrimidine core: This involves cyclization reactions using appropriate precursors under controlled conditions.

    Attachment of the dihydroxyoxolane ring: This step may involve glycosylation reactions, where the oxolane ring is introduced through glycosidic bond formation.

    Incorporation of the amino acid side chain: This is achieved through peptide coupling reactions, often using coupling reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated synthesizers for peptide coupling and large-scale reactors for cyclization and glycosylation steps. Purification methods such as chromatography and crystallization are employed to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing side chain, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolopyrimidine moiety, potentially altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazolopyrimidine derivatives.

    Substitution: Functionalized derivatives with varied side chains.

Scientific Research Applications

Chemistry: : The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. It can be used as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: : In biological research, this compound can serve as a probe to study enzyme-substrate interactions, particularly those involving amino acids and nucleosides.

Medicine: : Potential applications in medicinal chemistry include the development of antiviral and anticancer agents. The pyrazolopyrimidine moiety is known for its biological activity, making this compound a candidate for drug development.

Industry: : In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid involves its interaction with specific molecular targets. The pyrazolopyrimidine moiety can bind to nucleic acids or proteins, modulating their function. This interaction can lead to the inhibition of enzymatic activity or the alteration of signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    Adenosine: Shares the nucleoside structure but lacks the sulfur-containing side chain.

    Cytidine: Another nucleoside with a similar sugar moiety but different base structure.

    Thymidine: Similar sugar moiety but with a different base.

Uniqueness: The presence of the sulfur-containing side chain and the pyrazolopyrimidine moiety distinguishes (2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid from other nucleosides. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKTBDSGOFHSH-WFMPWKQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895860
Record name S-Adenosylhomocysteine
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Molecular Weight

384.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Adenosylhomocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

979-92-0, 75899-14-8
Record name Adenosylhomocysteine
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Record name S-Adenosylhomocysteine
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Record name Formycinylhomocysteine
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Record name S-adenosyl-L-homocysteine
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Record name S-Adenosylhomocysteine
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Record name (S)-5'-(S)-(3-amino-3-carboxypropyl)-5'-thioadenosine
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Record name S-ADENOSYL-L-HOMOCYSTEINE
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Record name S-Adenosylhomocysteine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209 - 211 °C
Record name S-Adenosylhomocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Reactant of Route 3
(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-Amino-4-[[(2S,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

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